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Compound of Interest

Compound Name: 7-Bromo-2-methylquinolin-4-ol

Cat. No.: B1267453

A comprehensive analysis of 7-Bromo-2-methylquinolin-4-ol reveals its potential as a
versatile drug scaffold, exhibiting promising anticancer, antimicrobial, and kinase inhibitory
activities. This guide provides a comparative overview of its performance against established
drug scaffolds and details the experimental validation of its therapeutic potential.

The quinoline scaffold is a well-established "privileged structure™ in medicinal chemistry,
forming the core of numerous approved drugs.[1][2][3][4][5] The introduction of a bromine atom
at the 7-position and a methyl group at the 2-position of the quinolin-4-ol core can significantly
modulate its biological activity, making 7-Bromo-2-methylquinolin-4-ol a molecule of
considerable interest for drug development professionals.

Comparative Analysis of Biological Activity

While specific quantitative data for 7-Bromo-2-methylquinolin-4-ol is emerging, a
comparative analysis of its closely related analogs against other established heterocyclic
scaffolds such as benzimidazoles, indoles, and pyrimidines highlights the potential of the
quinolin-4-ol core.[6][7][8][O1[LO][11][12][13][L4][15][16][1 7][18][19][20][21][22][23][24]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[25] Studies
on highly brominated quinolines have shown potent inhibitory effects against various cancer
cell lines, with IC50 values in the low microgram per milliliter range.[26] For instance, certain
brominated quinoline derivatives exhibited IC50 values between 5.45 and 9.6 pg/mL against
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C6, HelLa, and HT29 cancer cell lines.[26] While direct IC50 values for 7-Bromo-2-
methylquinolin-4-ol are not yet widely published, the data from analogous compounds
suggest a strong potential for anticancer activity.

Compound/Scaffol

d Cancer Cell Line IC50 (pM) Reference

7-Bromo-quinoline

Analogs

Highly Brominated
o C6 ~7.3 (5.45 pg/mL) [26]
Quinoline 1

Highly Brominated
- HelLa ~12.8 (9.6 pg/mL) [26]
Quinoline 2

7-tert-butyl-substituted ~ MCF-7, HL-60, HCT-

o 0.02-0.04 [27]
quinoline 116, HeLa
Alternative Scaffolds
Benzimidazole )

o Various Broad Spectrum [61[81I9]

Derivative
Indole Derivative Various Broad Spectrum [71[12][13][14][20]
Pyrimidine Derivative Various Broad Spectrum [1O][15][16][17]18]

Table 1: Comparative Anticancer Activity (IC50) of 7-Bromo-quinoline Analogs and Other
Heterocyclic Scaffolds.

Antimicrobial Activity

The quinoline core is the basis for many antibacterial drugs. While specific Minimum Inhibitory
Concentration (MIC) values for 7-Bromo-2-methylquinolin-4-ol are not readily available, the
broader class of quinolones exhibits potent antimicrobial activity. For comparison, other
heterocyclic scaffolds like benzimidazoles and indoles also show a wide range of antimicrobial
properties.
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Compound/Scaffol . .
d Bacterial Strain MIC (pg/mL) Reference
Quinolone Analogs S. aureus, E. coli Varies [5]
Alternative Scaffolds
Benzimidazole ]
o Various Broad Spectrum [61[81[9]
Derivative
Indole Derivative Various Broad Spectrum [71[12][13][14][20]

Table 2: Comparative Antimicrobial Activity (MIC) of Quinolone Analogs and Other Heterocyclic
Scaffolds.

Kinase Inhibitory Activity

Quinoline derivatives have emerged as potent inhibitors of various protein kinases, which are
crucial targets in cancer therapy.[28][29][30][31][32][33][34][35][36][37]1[38][39][40][41][42]
Specifically, they have shown inhibitory activity against Epidermal Growth Factor Receptor
(EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-
kinase (PI3K).
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Quinoline-based

Target Kinase . IC50 (nM) Reference
Inhibitor
Compound 4f

EGFR (quinazoline-based 2.17 (wild-type) [29]
thiazole)
Compound |

EGFR o o 71 [30]
(quinoline derivative)
Compound 19 (4-

EGFR - _ _ 3.2 [35]
anilino-quinazoline)
Compound Q2

VEGFR-2 (quinolin-4(1H)-one Potent Inhibition [36]
derivative)
Isatin-quinoline hybrid

VEGFR-2 69.11 [32]
13
Triazoloquinoxaline

VEGFR-2 o ) 3.7 [34]
derivative 23]

o 720 (PI3K), 2620
PI3K Quinoline 38 [28]
(mTOR)

Imidazo[4,5- 900 (PI3Ka), 1400

PI3K o [28]
c]quinoline 39 (mTOR)

PI3Kd Quinoline 40 1.9 [28]

Table 3: Kinase Inhibitory Activity (IC50) of Various Quinoline-Based Compounds.

Signaling Pathway Inhibition

Quinoline-based compounds often exert their anticancer effects by inhibiting key signaling

pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the

putative inhibitory action of 7-Bromo-2-methylquinolin-4-ol on the EGFR, VEGFR-2, and

PI3K/Akt signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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